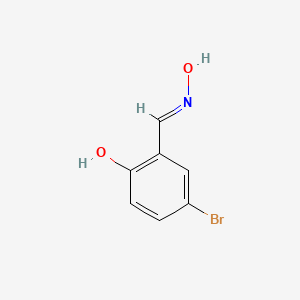
Tetrabutylammonium (1,3-phenylene)bistrifluoroborate
Overview
Description
Tetrabutylammonium (1,3-phenylene)bistrifluoroborate is a chemical compound with the molecular formula C38H76B2F6N2 and a molecular weight of 696.64 . It is primarily used in scientific research, particularly in the field of proteomics . This compound is known for its role as a building block in the preparation of polyaromatic compounds and aromatic amines, which are materials used in electrooptic devices .
Scientific Research Applications
Tetrabutylammonium (1,3-phenylene)bistrifluoroborate has several scientific research applications, including:
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrabutylammonium (1,3-phenylene)bistrifluoroborate typically involves the reaction of 1,3-phenylenediboronic acid with tetrabutylammonium fluoride in the presence of a suitable solvent. The reaction conditions often require a controlled temperature and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tetrabutylammonium (1,3-phenylene)bistrifluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Comparison with Similar Compounds
Similar Compounds
- Tetrabutylammonium (1,4-phenylene)bistrifluoroborate
- Tetrabutylammonium (1,2-phenylene)bistrifluoroborate
- Tetrabutylammonium (1,3-phenylene)bis(trifluoromethyl)borate
Uniqueness
Tetrabutylammonium (1,3-phenylene)bistrifluoroborate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Compared to its analogs, it offers unique advantages in the synthesis of polyaromatic compounds and aromatic amines, making it a valuable tool in the development of electrooptic materials .
Properties
IUPAC Name |
tetrabutylazanium;trifluoro-(3-trifluoroboranuidylphenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H36N.C6H4B2F6/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;9-7(10,11)5-2-1-3-6(4-5)8(12,13)14/h2*5-16H2,1-4H3;1-4H/q2*+1;-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWYADLBFMHKLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)[B-](F)(F)F)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H76B2F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-1-[3-(hydroxymethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B1462288.png)
![2-chloro-N-[1-(4-ethylphenyl)ethyl]propanamide](/img/structure/B1462289.png)
![N-[(2-fluorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462291.png)
![2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1462293.png)



![N-[(4-bromophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462298.png)



![9-(3,4-dimethoxyphenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B1462306.png)
![2-[(Ethylamino)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B1462307.png)

